molecular formula C15H15BrN2S B11095982 N-[1-(4-bromophenyl)ethyl]-N'-phenylthiourea

N-[1-(4-bromophenyl)ethyl]-N'-phenylthiourea

Cat. No.: B11095982
M. Wt: 335.3 g/mol
InChI Key: QFOOMDSCOQUQNB-UHFFFAOYSA-N
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Description

N-[1-(4-bromophenyl)ethyl]-N’-phenylthiourea is an organic compound characterized by the presence of a bromophenyl group and a phenylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromophenyl)ethyl]-N’-phenylthiourea typically involves the reaction of 4-bromoacetophenone with phenylisothiocyanate. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to yield the desired thiourea derivative. The general reaction scheme is as follows:

    Step 1: 4-bromoacetophenone is reacted with phenylisothiocyanate.

    Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures.

    Step 3: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of N-[1-(4-bromophenyl)ethyl]-N’-phenylthiourea may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromophenyl)ethyl]-N’-phenylthiourea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted phenylthiourea derivatives.

    Oxidation: Formation of sulfinyl or sulfonyl compounds.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

N-[1-(4-bromophenyl)ethyl]-N’-phenylthiourea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: Used as a probe to study enzyme mechanisms and protein interactions.

    Materials Science: Employed in the synthesis of novel materials with unique electronic or optical properties.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which N-[1-(4-bromophenyl)ethyl]-N’-phenylthiourea exerts its effects often involves the inhibition of specific enzymes or receptors. The bromophenyl group can interact with hydrophobic pockets in proteins, while the thiourea moiety can form hydrogen bonds or coordinate with metal ions. These interactions can disrupt normal cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorophenyl)ethyl]-N’-phenylthiourea
  • N-[1-(4-methylphenyl)ethyl]-N’-phenylthiourea
  • N-[1-(4-fluorophenyl)ethyl]-N’-phenylthiourea

Uniqueness

N-[1-(4-bromophenyl)ethyl]-N’-phenylthiourea is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, methyl, and fluoro analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets.

Conclusion

N-[1-(4-bromophenyl)ethyl]-N’-phenylthiourea is a compound of significant interest due to its versatile chemical properties and potential applications in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions and interact with biological targets in ways that similar compounds may not, making it a valuable tool in research and industrial applications.

Properties

Molecular Formula

C15H15BrN2S

Molecular Weight

335.3 g/mol

IUPAC Name

1-[1-(4-bromophenyl)ethyl]-3-phenylthiourea

InChI

InChI=1S/C15H15BrN2S/c1-11(12-7-9-13(16)10-8-12)17-15(19)18-14-5-3-2-4-6-14/h2-11H,1H3,(H2,17,18,19)

InChI Key

QFOOMDSCOQUQNB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(=S)NC2=CC=CC=C2

Origin of Product

United States

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